5-Methyl-4-propyl-1,2-dihydropyrazol-3-one
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Overview
Description
5-Methyl-4-propyl-1,2-dihydropyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-propyl-1,2-dihydropyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. One common method is the reaction of 4-propyl-3-oxobutanoic acid with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-propyl-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-4-propyl-1,2-dihydropyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-4-propyl-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . This property is particularly relevant in the context of neuroprotection and the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one: Known for its antioxidant properties and use in treating ischemic stroke.
3,5-Dimethylpyrazole: Commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Uniqueness
5-Methyl-4-propyl-1,2-dihydropyrazol-3-one stands out due to its unique propyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological profiles and applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-4-propyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
HGSPSEYJWWSACE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NNC1=O)C |
Origin of Product |
United States |
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